EAI045 -

EAI045

Catalog Number: EVT-266919
CAS Number:
Molecular Formula: C19H14FN3O3S
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide, commonly known as EAI045, is a fourth-generation, allosteric tyrosine kinase inhibitor (TKI) of the epidermal growth factor receptor (EGFR) [, ]. It is classified as a mutant-selective inhibitor, exhibiting high potency against EGFR mutants such as L858R/T790M and L858R/T790M/C797S [, , ]. EAI045 represents a significant advancement in cancer research, specifically for non-small cell lung cancers (NSCLC) that develop resistance to existing EGFR TKIs [, , ]. Unlike previous generations of EGFR inhibitors, which primarily target the ATP-binding site, EAI045 binds to an allosteric site on EGFR [, ]. This unique mechanism of action allows it to overcome resistance mechanisms, including the T790M and C797S mutations, which are common causes of acquired resistance to other EGFR TKIs [, , ].

(5-fluoro-2-hydroxyphenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid (PIA)

    Compound Description: PIA is the major metabolite of EAI045, formed through hydrolysis of the parent drug. [] A validated LC-MS/MS assay was developed to quantify both EAI045 and PIA in mouse plasma and tissue homogenates. [] Studies showed that while ABCB1, ABCG2, and Oatp1a/1b transporters influenced EAI045 pharmacokinetics, they had minimal impact on PIA pharmacokinetics. []

Gefitinib

Erlotinib

    Compound Description: Similar to gefitinib, erlotinib is a first-generation EGFR TKI used in NSCLC treatment but faces the same challenge of acquired resistance, often through the T790M mutation. [, , , ]

    Compound Description: Afatinib is a first-generation, irreversible EGFR TKI used for treating NSCLC. [, ] Despite its irreversible binding, the emergence of the C797S mutation, which prevents covalent bond formation, can lead to afatinib resistance. []

Osimertinib (AZD9291)

    Compound Description: Cetuximab is a monoclonal antibody that binds to EGFR, blocking its dimerization and activation. [] While not directly an EGFR TKI, cetuximab demonstrates potent synergy with EAI045. [] This synergistic effect arises because cetuximab enhances the sensitivity of EGFR dimers to EAI045 by preventing their asymmetric activation, which can otherwise limit EAI045's efficacy. []

EAI001

    Compound Description: EAI001 is an early allosteric EGFR inhibitor that, like EAI045, binds to a site distinct from the ATP-binding pocket. [, ] Molecular dynamics simulations and free energy calculations have been employed to investigate the binding mechanisms of EAI001 and compare them to EAI045. [, ] These studies provide valuable insights into the structural features and interactions crucial for the allosteric inhibition of EGFR. [, ]

JBJ-04-125-02

    Compound Description: JBJ-04-125-02 is a more potent analog of EAI045. [] This analog demonstrates improved inhibitory activity against EGFR, potentially surpassing the need for combination therapy with cetuximab. [] Molecular modeling studies suggest that JBJ-04-125-02 exhibits stronger interactions within the active site of EGFR compared to EAI045. []

CH7233163

    Compound Description: CH7233163 is a noncovalent, ATP-competitive EGFR inhibitor with potent activity against the osimertinib-resistant Del19/T790M/C797S EGFR mutation. [] Crystal structure analysis revealed that CH7233163 binds to the EGFR's αC-helix-in conformation, explaining its inhibitory activity and selectivity for EGFR mutants. [] It effectively inhibits various EGFR mutants, including L858R/T790M/C797S, L858R/T790M, Del19/T790M, Del19, and L858R, while showing less potent inhibition of wild-type EGFR. []

ZINC000072404720

    Compound Description: Identified through molecular modeling studies using the ZINC database, ZINC000072404720 emerged as a potential allosteric inhibitor of the EGFRT790M+C797S mutant. [] Molecular docking simulations revealed that ZINC000072404720 exhibits a similar binding pattern to EAI045. [] Notably, ZINC000072404720 displayed a more favorable binding free energy compared to EAI045 in molecular mechanics/generalized Born surface area (MM/GBSA) calculations. []

[11C]EAI045

    Compound Description: [11C]EAI045 is a radiolabeled version of EAI045 developed for imaging tumors expressing mutated EGFR using positron emission tomography (PET). [, ]

Synthesis Analysis

The synthesis of EAI045 involves several complex steps, primarily focusing on creating precursors for radiolabeling. For instance, carbon-11 labeled EAI045 was synthesized using [^11C]CO in a palladium-catalyzed reaction that yielded a radiochemical purity exceeding 97% and a molar activity of approximately 26 GBq/µmol . Tritium-labeled EAI045 was produced via tritium-halogen exchange, achieving a radiochemical yield of 0.2% and a purity of 98% . The synthesis emphasizes the challenges associated with low solubility and the need for precise control over reaction conditions to ensure high yields and purity.

Molecular Structure Analysis

EAI045's molecular structure is characterized by its tri-blade configuration, which is essential for its binding affinity to the allosteric site of the epidermal growth factor receptor. The compound's structure allows it to engage in critical interactions with key residues in the receptor's active site, such as hydrogen bonding with lysine 745 and interactions with aspartate 855 in the DFG motif . Structural studies have revealed that EAI045 binds more tightly to mutant forms of the receptor compared to its predecessor, EAI001, due to enhanced interactions with specific amino acids within the allosteric pocket .

Chemical Reactions Analysis

EAI045 undergoes specific chemical reactions primarily related to its binding interactions within the epidermal growth factor receptor. These reactions include non-ATP-competitive binding to the T790M mutant form of the receptor, which alters its conformation and leads to inhibition of downstream signaling pathways associated with cell proliferation and survival . The compound's ability to bind in an allosteric manner allows it to circumvent common resistance mechanisms associated with ATP-binding site inhibitors.

Applications

EAI045 holds significant promise in scientific research and clinical applications, particularly in oncology. Its primary application is as a targeted therapy for non-small cell lung cancer harboring T790M mutations in the epidermal growth factor receptor. By overcoming resistance mechanisms associated with traditional tyrosine kinase inhibitors, EAI045 represents a potential advancement in personalized cancer therapy strategies. Ongoing studies aim to assess its efficacy in combination with other agents for enhanced treatment outcomes against various forms of resistant tumors .

Introduction to EGFR-Targeted Therapies in NSCLC

Epidermal Growth Factor Receptor (EGFR) Signaling in Non-Small Cell Lung Cancer (NSCLC) Pathogenesis

The epidermal growth factor receptor (EGFR), a 170 kDa glycoprotein receptor tyrosine kinase, plays a fundamental role in cellular proliferation, survival, and differentiation pathways. Structurally, it comprises an extracellular ligand-binding domain (exons 1-16), a transmembrane domain (Ile622-Met644), and an intracellular tyrosine kinase domain (exons 18-24) housing the ATP-binding pocket [7] [10]. In NSCLC, activating mutations predominantly cluster in exons 18-21, with exon 19 deletions (45%) and exon 21 L858R point mutations (40%) representing the most common oncogenic drivers. These mutations induce constitutive kinase activation through steric repositioning of critical residues (e.g., disruption of the autoinhibitory K745-E762 salt bridge), leading to ligand-independent dimerization and hyperactivation of downstream signaling cascades (RAS/RAF/ERK, PI3K/AKT/mTOR) [5] [9]. Consequently, EGFR mutations drive uncontrolled tumor growth and survival in approximately 10-15% of Western and 30-40% of Asian NSCLC patients [8]. The dependency of tumors on these mutant kinases established EGFR as a prime therapeutic target.

Limitations of Conventional ATP-Competitive EGFR Inhibitors

First-generation reversible ATP-competitive inhibitors (gefitinib, erlotinib) and second-generation irreversible inhibitors (afatinib, dacomitinib) initially demonstrated robust efficacy in EGFR-mutant NSCLC. However, their therapeutic utility is constrained by two fundamental limitations:

  • Wild-Type EGFR Toxicity: Due to high structural similarity in the ATP-binding pocket between mutant and wild-type EGFR, these inhibitors cause off-target toxicities (e.g., rash, diarrhea) by inhibiting EGFRWT in skin and gut epithelium. Second-generation inhibitors, despite covalent binding, exhibit even less mutant selectivity [3] [7] [10].
  • Narrow Resistance Mutation Spectrum: Their efficacy is rapidly undermined by the acquisition of resistance mutations, most notably the "gatekeeper" T790M mutation in exon 20. This mutation (present in ~60% of resistant cases) increases ATP affinity by restoring the high-affinity ATP-binding pocket and sterically hinders inhibitor binding [3] [5] [10].

Third-generation inhibitors (osimertinib, lazertinib) were engineered to overcome T790M while sparing EGFRWT. Osimertinib employs a pyrimidine scaffold and an acrylamide group forming a covalent bond with Cys797. This design confers selectivity for mutant EGFR (L858R/T790M, Del19/T790M) over EGFRWT. However, osimertinib resistance inevitably develops, primarily through tertiary mutations like C797S (9-15 months median treatment duration) [3] [7] [9].

Emergence of Resistance Mutations (T790M, C797S) in NSCLC Treatment

Resistance to EGFR TKIs follows a Darwinian evolutionary pattern, with sequential mutations progressively diminishing drug efficacy:

  • T790M: The dominant resistance mechanism to 1st/2nd gen TKIs, occurring in >60% of cases. Threonine-to-methionine substitution at position 790 enhances ATP binding affinity >100-fold and creates steric clash with early-generation inhibitors [5] [10].
  • C797S: The predominant resistance mechanism to 3rd gen TKIs like osimertinib (observed in ~20-40% of resistant cases). The cysteine-to-serine substitution at position 797 abolishes the covalent binding essential for third-generation inhibitors. Crucially, the spatial relationship between C797S and T790M determines therapeutic options:
  • cis configuration (C797S and T790M on same allele): Resistant to all current covalent TKIs.
  • trans configuration: May retain sensitivity to combinatorial 1st and 3rd gen TKIs [3] [7] [10].

Table 1: Major EGFR Resistance Mutations and Their Impact on TKI Generations

MutationLocationPrimary TKI ResistanceMechanismPrevalence in Resistance
T790MExon 201st/2nd Generation↑ ATP affinity; Steric hindrance~60% post-1st/2nd gen
C797SExon 203rd Generation (Osimertinib)Loss of covalent binding site~20-40% post-osimertinib
G724SExon 183rd GenerationAltered kinase conformation<10%
L718Q/VExon 183rd GenerationSteric interference with inhibitor binding<10%

Additional resistance mechanisms include bypass track activation (MET, HER2, AXL amplification), phenotypic transformation (SCLC, squamous), and downstream pathway alterations (KRAS, BRAF mutations) [2] [5] [9]. The C797S mutation, particularly in the context of triple mutants (Del19/T790M/C797S or L858R/T790M/C797S), represents a critical unmet need, spurring the development of fourth-generation inhibitors like EAI045.

Properties

Product Name

EAI045

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C19H14FN3O3S

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C19H14FN3O3S/c20-12-5-6-15(24)14(9-12)16(17(25)22-19-21-7-8-27-19)23-10-11-3-1-2-4-13(11)18(23)26/h1-9,16,24H,10H2,(H,21,22,25)

InChI Key

YTUFHOKUFOQRDF-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=O)N1C(C3=C(C=CC(=C3)F)O)C(=O)NC4=NC=CS4

Solubility

Soluble in DMSO

Synonyms

EAI045; EAI-045; EAI 045.

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(C3=C(C=CC(=C3)F)O)C(=O)NC4=NC=CS4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.